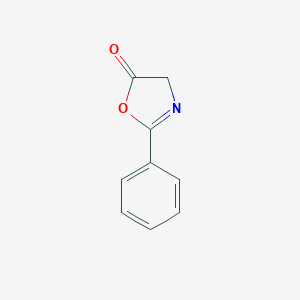

2-Phenyloxazol-5(4H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCKCXFWENOGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061612 | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 2-Phenyloxazolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-01-5 | |

| Record name | Azlactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyloxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyloxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyloxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Erlenmeyer–Plöchl Reaction and its Refinements for 2-Phenyloxazol-5(4H)-one Derivatives

The Erlenmeyer–Plöchl reaction is a classic and widely utilized method for synthesizing oxazolones. researchgate.netacs.orgresearchgate.netwikipedia.org It involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent and a base. researchgate.netwikipedia.orgacademeresearchjournals.org Specifically, for 2-phenyloxazol-5(4H)-one derivatives, hippuric acid is reacted with a suitable aldehyde. nih.govresearchgate.net The reaction proceeds through the cyclization of the N-acylglycine to form an azlactone, which then undergoes condensation with the carbonyl compound. wikipedia.orgbiointerfaceresearch.com

This reaction is highly versatile, allowing for the synthesis of a wide range of 4-substituted-2-phenyloxazol-5(4H)-ones by varying the aldehyde reactant. nih.gov The resulting unsaturated oxazolones are valuable precursors for amino acids, peptides, and other bioactive molecules. wikipedia.orgjocpr.com

Reaction Conditions and Optimization Strategies

The efficiency and outcome of the Erlenmeyer–Plöchl reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. While the traditional method often uses stoichiometric amounts of sodium acetate (B1210297) in acetic anhydride (B1165640), refinements have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. researchgate.netsci-hub.se

Several modern approaches have been developed to optimize this reaction. These include the use of:

Alternative Bases: Various bases such as zinc chloride, potassium phosphate, calcium acetate, and basic ionic liquids have been explored to improve reaction rates and yields. jocpr.comacs.org Organic bases like pyridine (B92270), triethylamine (B128534) (TEA), and 4-(dimethylamino)pyridine (DMAP) have also been investigated, often leading to faster reactions. lookchem.com

Catalysts: The use of catalysts like iodine, heteropoly acids (e.g., H3PW12O40), samarium, and ruthenium chloride can enhance the reaction's efficiency. acs.org

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, sometimes with microwave irradiation or mechanochemical grinding, offers a greener alternative by reducing waste and often accelerating the reaction. acs.orgdntb.gov.ua For instance, a mixture of an aldehyde, hippuric acid, sodium acetate, and acetic anhydride can be heated in a flask without additional solvent to yield the desired product. acs.orgsci-hub.se

Ultrasonic Irradiation: The use of ultrasound in conjunction with reagents supported on nanoparticles, such as iron oxide (Fe2O3), has been shown to shorten reaction times and provide excellent yields. researchgate.net

An important consideration is the electronic nature of the aldehyde substituents. Aldehydes with electron-withdrawing groups tend to give good yields, while those with electron-donating groups may react more slowly and lead to the formation of by-products. jocpr.comlookchem.com In such cases, minimizing the initial concentration of acetic anhydride can improve the conversion to the desired product. lookchem.com

Application of Specific Reagents and Catalysts (e.g., Acetic Anhydride, Sodium Acetate)

Acetic Anhydride: In the Erlenmeyer–Plöchl reaction, acetic anhydride serves as the dehydrating agent. researchgate.netwikipedia.orgacademeresearchjournals.org It facilitates the cyclization of hippuric acid to form the intermediate 2-phenyloxazolone. wikipedia.org The amount of acetic anhydride can be a critical factor; an excess can sometimes lead to unwanted side reactions, particularly with less reactive aldehydes. lookchem.com

Sodium Acetate: Sodium acetate is traditionally used as a weak base catalyst in this reaction. researchgate.netwikipedia.orgacademeresearchjournals.org It is inexpensive, widely available, and effective for promoting the condensation step. researchgate.net Typically used in stoichiometric amounts in the fused form, studies have shown that in the presence of a solvent, catalytic amounts of sodium acetate can be sufficient. researchgate.netlookchem.com However, reactions using sodium acetate can be slow, sometimes requiring long reaction times for completion. lookchem.com This has led to the exploration of stronger organic bases to accelerate the reaction, although these can sometimes introduce side reactions. lookchem.com

The combination of hippuric acid, an aromatic aldehyde, acetic anhydride, and sodium acetate remains a fundamental and widely practiced method for synthesizing 4-arylidene-2-phenyloxazol-5(4H)-ones. nih.govresearchgate.net

One-Pot Synthesis Approaches for Enhanced Efficiency

Mechanochemical Multicomponent Synthesis

Mechanochemical synthesis is a solvent-free, green chemistry technique that utilizes mechanical energy, typically through grinding or milling, to initiate chemical reactions. dntb.gov.uascispace.com For the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, a mechanochemical multicomponent approach has been successfully employed.

In this method, solid reactants including glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate are ground together in a mortar and pestle. A few drops of acetic anhydride are added to facilitate the reaction. The mechanical force induces cyclodehydration, leading to the formation of the desired oxazolone (B7731731) derivatives in a single, solvent-free step. This technique is notable for its high concentration of reactants and the absence of solvation phenomena, which often leads to accelerated reaction rates. dntb.gov.ua

DMT-MM Mediated Synthesis

A one-pot synthesis of oxazol-5(4H)-ones has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a water-soluble coupling reagent. researchgate.netnih.gov This method is particularly advantageous as it can be performed in aqueous solvents. nih.gov

The synthesis involves a two-step sequence within a single reaction vessel:

N-Acylation: A carboxylic acid, such as benzoic acid, reacts with an amino acid in an acetone-water mixture at room temperature, activated by DMT-MM. This forms the N-acylamino acid intermediate. nih.gov

Cyclodehydration: The intermediate undergoes dehydration with the addition of a base like N,N-diethylaniline and more DMT-MM, yielding the 2-phenyloxazol-5(4H)-one derivative. nih.gov

The ability of DMT-MM to effectively mediate both the N-acylation and cyclodehydration steps in the same aqueous medium simplifies the procedure, making it a highly efficient and user-friendly approach. nih.gov

Derivatization Strategies and Functional Group Transformations

2-Phenyloxazol-5(4H)-one and its derivatives are highly versatile intermediates due to the presence of multiple reactive sites, allowing for a wide range of derivatization and functional group transformations. acs.org The oxazolone ring can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, to introduce different substituents and construct diverse molecular frameworks.

The exocyclic double bond at the 4-position in 4-arylidene-2-phenyloxazol-5(4H)-ones provides an additional site of reactivity, enabling the construction of more complex structures. acs.org A common derivatization involves the nucleophilic attack of amines on the oxazolone ring, leading to ring-opening and the formation of benzamide (B126) derivatives. nih.gov This reaction can be efficiently carried out using microwave irradiation. nih.gov

Furthermore, the oxazolone ring can serve as a precursor for other heterocyclic systems. For example, reactions with various ortho-diamines can lead to the formation of 3-benzylquinoxalin-2(1H)-ones, benzimidazoles, or β-amino dipeptides, depending on the reaction conditions. researchgate.net The versatility of 2-phenyloxazol-5(4H)-ones as building blocks makes them invaluable in the synthesis of a wide array of functional molecules. semanticscholar.org

Nucleophilic Reactions on the Oxazolone Ring

The electrophilic nature of the carbon atoms in the oxazolone ring, particularly C-5 and C-2, dictates its reactivity towards nucleophiles. The chemistry of oxazolones is largely dominated by the tendency of the ring to open rather than maintain its structure. biointerfaceresearch.com

The reaction of 2-phenyloxazol-5(4H)-one and its derivatives with primary and secondary amines is a well-established method for the synthesis of various nitrogen-containing compounds. libretexts.orglibretexts.org Amines, acting as nucleophiles, readily attack the electrophilic centers of the oxazolone ring, leading to ring-opening and the formation of amides. researchgate.net

The general mechanism involves the nucleophilic addition of the amine to the carbonyl group (C-5) of the oxazolone, followed by ring cleavage. libretexts.org The outcome of the reaction can be influenced by the reaction conditions and the nature of the amine used. For instance, the reaction of (4Z)-2-phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one with p-toluidine (B81030) in ethanol (B145695) yields a thienylaminomethylidene-(4H)-oxazol-5-one, while in acetic acid, it produces an alkenamide and an imidazolinone. researchgate.net

Primary and secondary amines react with acid chlorides and anhydrides to form amides. libretexts.org This reactivity is mirrored in their reactions with oxazolones. The direct alkylation of primary or secondary amines can sometimes lead to mixtures of products due to the nucleophilicity of both the starting and product amines. libretexts.orgmsu.edu However, in the context of oxazolone chemistry, the ring-opening reaction is typically the dominant pathway.

A study on (E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one demonstrated its rapid reaction with the amine group of lysine (B10760008), involving an addition-elimination at the ethoxymethylene group to form stable products. researchgate.net This highlights the high reactivity of substituted oxazolones towards amine nucleophiles.

Detailed research has shown that the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with 5,5'-methylenebis(2-aminopyridine) results in the formation of ethyl acet/benz amide acrylate (B77674) derivatives. researchgate.net This further illustrates the synthetic utility of this reaction in creating more complex molecular structures.

Here is a table summarizing the outcomes of reactions with various amines:

| Amine Reactant | Oxazolone Derivative | Reaction Conditions | Product(s) |

| p-Toluidine | (4Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one | Ethanol | Thienylaminomethylidene-(4H)-oxazol-5-one |

| p-Toluidine | (4Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one | Acetic Acid | Alkenamide and Imidazolinone |

| Lysine (amine group) | (E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one | Physiological pH | Stable addition-elimination product |

| 5,5'-Methylenebis(2-aminopyridine) | 4-Arylidene-2-phenyloxazol-5(4H)-ones | Not specified | Ethyl acet/benz amide acrylate derivatives |

Oxygen nucleophiles, such as water and alcohols, also react with the oxazolone ring, leading to ring-opening products. The hydrolysis of oxazolones, for example, results in the formation of α-acylamino acids. biointerfaceresearch.com

The reaction with alcohols, or alcoholysis, proceeds in a similar manner to hydrolysis, yielding the corresponding esters of α-acylamino acids. researchgate.net The base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones in aqueous dioxane has been studied, and the reaction rates were found to correlate with the electronic properties of the substituents on the phenyl ring. researchgate.net

The addition of water to the C=N bond of the oxazolone ring can also occur, leading to a minor reaction pathway and the formation of an intermediate. rsc.org

Carbon nucleophiles, such as Grignard reagents, are powerful tools for forming new carbon-carbon bonds. masterorganicchemistry.com Their reaction with 2-phenyloxazol-5(4H)-one and its derivatives typically involves nucleophilic attack at the carbonyl carbon (C-5), followed by ring opening. acs.org

Grignard reagents add to aldehydes and ketones to form alcohols after a protonation step. masterorganicchemistry.compressbooks.pub In their reaction with oxazolones, which can be considered as cyclic ester-like compounds, the initial addition is often followed by the opening of the oxazolone ring. For example, the reaction of 2-phenyl-4-methyl-5(4H)-oxazolone with excess phenylmagnesium bromide yields 1,1-diphenyl-2-benzamido-1-propanol. biointerfaceresearch.com

The reaction of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with various alkyl and aryl Grignard reagents leads to the formation of acyclic α-acyl-α-benzamido ketene (B1206846) dithioacetals in a highly regioselective manner. acs.org However, the reaction with 2-thienylmagnesium bromide under the same conditions resulted in a complex mixture of products, indicating that the outcome can be sensitive to the specific Grignard reagent used. acs.org

The following table summarizes the reaction of a substituted oxazolone with different Grignard reagents:

| Grignard Reagent | Oxazolone Derivative | Product |

| Ethylmagnesium iodide | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Acyclic α-acyl-α-benzamido ketene dithioacetal |

| n-Butylmagnesium bromide | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Acyclic α-acyl-α-benzamido ketene dithioacetal |

| Phenylmagnesium bromide | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Acyclic α-acyl-α-benzamido ketene dithioacetal |

| 4-Methoxyphenylmagnesium bromide | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Acyclic α-acyl-α-benzamido ketene dithioacetal |

Cyclo-condensation Reactions for Complex Scaffolds

2-Phenyloxazol-5(4H)-one and its derivatives are valuable building blocks in cyclo-condensation reactions, leading to the formation of more complex heterocyclic scaffolds. These reactions often involve the in-situ generation of a reactive intermediate from the oxazolone, which then undergoes a cycloaddition with another reactant.

For example, a copper(I)-catalyzed three-component cyclocondensation of ortho-hydroxybenzyl alcohol, p-toluenesulfonyl azide, and various aromatic terminal alkynes has been developed for the synthesis of 2-sulfonyliminocoumarins. nih.gov This reaction is proposed to proceed through a [4 + 2] hetero-Diels-Alder reaction between an in-situ generated ortho-quinone methide and a ketenimine intermediate. nih.gov

Furthermore, base-catalyzed [3 + 2] cyclization reactions between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones have been successfully employed to synthesize trisubstituted and tetrasubstituted pyrrole (B145914) derivatives. grafiati.com

Ring-Opening and Ring-Transformation Reactions

Ring-opening reactions are a dominant feature of the chemistry of 2-phenyloxazol-5(4H)-one. biointerfaceresearch.com These reactions are typically initiated by the nucleophilic attack at one of the electrophilic centers of the oxazolone ring, leading to the cleavage of a ring bond.

The reaction of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with various oxygen, nitrogen, and carbon nucleophiles results in ring-opening to form acyclic adducts. acs.orgacs.org These adducts can then undergo subsequent cyclization to yield a variety of 2-phenyl-4,5-functionalized oxazoles. acs.orgacs.org

Ring-transformation reactions, where the oxazolone ring is converted into a different heterocyclic system, are also prevalent. For instance, the reaction of 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one with hydrazine (B178648) hydrate (B1144303) in pyridine leads to the formation of 3-(4-chlorophenyl)propanohydrazide, demonstrating a ring transformation. grafiati.com In another example, several quinoxaline (B1680401) derivatives were prepared through the ring-opening reactions of 2-phenyl-1'H,5H-spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-one and its N-alkyl derivatives under various conditions. researchgate.net

The hydrolysis of 2-phenyloxazol-5(4H)-one and its derivatives is a key ring-opening reaction that has been the subject of kinetic and mechanistic studies. rsc.org The hydrolysis ultimately leads to the formation of the corresponding α-acylamino acid. biointerfaceresearch.com

Kinetic studies on the hydrolysis of 4-benzyl-2-phenyl-, 4-methyl-2-phenyl-, and 4-benzyl-2-methyl-oxazol-5(4H)-one have shown that under neutral and basic conditions, the reaction is catalyzed by both buffer and hydroxide (B78521) ions. rsc.org In aqueous solutions, the ring-opening reaction occurs competitively with ionization (racemization) at similar rates. rsc.org

The mechanism of hydrolysis is thought to be more complex than a simple direct attack of a hydroxide ion on the carbonyl group. An intermediate, likely resulting from the addition of water to the C-N double bond, has been detected. rsc.org The rate of hydrolysis is influenced by the substituents on the oxazolone ring. For instance, the rate of alkaline hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones was found to decrease in the order 2-Cl > 2-Br > 2-I > 2-OCH3, indicating that electronic and steric effects of the substituents play a significant role. researchgate.net

The hydrolysis of some oxazolone derivatives can be acid-catalyzed, yielding acrylic acid derivatives. The kinetics of alkaline hydrolysis of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones have also been investigated, revealing correlations between the reaction rates and spectroscopic data. grafiati.com

Formation of Acyclic Adducts

The 2-phenyloxazol-5(4H)-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of acyclic adducts. This reactivity is a key step in the conversion of the oxazolone to other molecular scaffolds. For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This is achieved through the nucleophilic ring-opening of the oxazolone by a range of oxygen, nitrogen, and carbon nucleophiles. ajrconline.orgacs.org The resulting acyclic adducts can then undergo a 5-endo cyclization, often facilitated by agents like silver carbonate, to yield the desired functionalized oxazoles. ajrconline.orgacs.org

Similarly, the reaction of 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one with diaminomaleonitrile (B72808) leads to the formation of an acyclic adduct. researchgate.netmdpi.com This adduct is a precursor that can be further transformed into triazole and pyrazine (B50134) derivatives. researchgate.netmdpi.com The stepwise ring-opening with various alkyl/aryl Grignard reagents, followed by intramolecular cyclization of the resulting α-acyl-α-benzamido ketene dithioacetals, also proceeds through acyclic intermediates to form 4-acyl-5-(methylthio)-2-phenyloxazoles. acs.org

Conversion to Other Heterocyclic Structures

2-Phenyloxazol-5(4H)-one and its derivatives are valuable precursors for the synthesis of a wide array of other heterocyclic systems. researchgate.net This transformation is a cornerstone of their application in synthetic chemistry.

Pyrroles: A notable conversion is the synthesis of methyl 1H-pyrrole-2-carboxylates from 4-(3-chloroallylidene)-2-phenyloxazol-5(4H)-ones. dntb.gov.uaresearchgate.net The process involves the alcoholysis of the oxazolone ring, followed by a copper-catalyzed intramolecular cross-coupling reaction. researchgate.net

Imidazoles: Imidazole derivatives can be synthesized from 2-phenyloxazol-5(4H)-one. For example, reacting 4-((2-chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one with N-aminoarylcarboxamides in pyridine under reflux conditions yields aza-heterocyclic acylhydrazides. scispace.com Another route involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation in ethylene (B1197577) glycol to produce imidazo[1,2-a]pyridin-2-one derivatives. researchgate.net Furthermore, the fusion of 4-arylidene-2-phenyloxazol-5-ones with p-substituted anilines in the presence of zeolite in pyridine can also produce imidazole-5-one derivatives. semanticscholar.org The reaction of 2,4,5-trichloroaniline (B140166) with 4-(arylidene)-2-phenyloxazol-5(4H)-ones in refluxing pyridine is another method to obtain 1H-imidazol-5(4H)-one derivatives. nih.gov

Pyridazines: The synthesis of pyridazine (B1198779) derivatives from oxazolones has also been reported. While direct conversion pathways are less common, the versatility of the oxazolone ring allows for multi-step syntheses of these heterocycles. organic-chemistry.orguminho.ptnih.gov

Triazines: 2-Phenyloxazol-5(4H)-one derivatives are key starting materials for the synthesis of 1,2,4-triazin-6(5H)-one derivatives. researchgate.netbenthamdirect.comnih.gov This is typically achieved by refluxing the substituted 2-phenyloxazol-5(4H)-one with hydrazine derivatives. researchgate.netbenthamdirect.com The reaction of 4-arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid in the presence of sodium acetate also yields 1,2,4-triazin-6(5H)-ones. nih.gov Additionally, hydrazinolysis of 4-benzylidene-2-phenyl-5(4H)-oxazolone can lead to the formation of triazinone derivatives. researchgate.net

The following table summarizes the conversion of 2-phenyloxazol-5(4H)-one derivatives to various heterocyclic structures:

| Starting Oxazolone Derivative | Reagents | Resulting Heterocycle | Reference(s) |

| 4-(3-Chloroallylidene)-2-phenyloxazol-5(4H)-one | Alcohol, Copper catalyst | Methyl 1H-pyrrole-2-carboxylate | dntb.gov.uaresearchgate.net |

| 4-((2-Chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one | N-Aminoarylcarboxamides, Pyridine | Aza-heterocyclic acylhydrazides (Imidazole derivatives) | scispace.com |

| 4-(Arylmethylene)-2-phenyloxazol-5(4H)-one | Pyridin-2-amine, Ethylene glycol, Microwave | Imidazo[1,2-a]pyridin-2-one | researchgate.net |

| 4-Arylidene-2-phenyloxazol-5-one | p-Substituted anilines, Zeolite, Pyridine | Imidazole-5-one | semanticscholar.org |

| Substituted-2-phenyloxazol-5(4H)-one | Hydrazine derivatives, Reflux | 1,2,4-Triazin-6(5H)-one | researchgate.netbenthamdirect.com |

| 4-Arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-one | Phenylhydrazine, Acetic acid, Sodium acetate | 1,2,4-Triazin-6(5H)-one | nih.gov |

Oxidation and Reduction Pathways

While the primary reactivity of 2-phenyloxazol-5(4H)-one involves nucleophilic attack and ring transformation, oxidation and reduction pathways also contribute to its synthetic versatility. For instance, the oxidation of hydrazones derived from related heterocyclic systems can lead to the formation of fused triazoles. mdpi.com Specific studies on the direct oxidation and reduction of the 2-phenyloxazol-5(4H)-one ring itself are less prevalent in the reviewed literature, with a greater focus on its use as a building block for more complex heterocyclic structures.

Stereochemical Considerations and Racemization Studies

The stereochemistry at the C4 position of the 2-phenyloxazol-5(4H)-one ring is a critical aspect, particularly in the context of asymmetric synthesis. The proton at this position is notably acidic, which facilitates racemization through the formation of an achiral enolate intermediate. acs.orgacs.org This propensity for racemization has been both a challenge and an opportunity in synthetic chemistry.

Dynamic Kinetic Resolution in Peptide Synthesis

The facile racemization of 2-phenyloxazol-5(4H)-ones is exploited in dynamic kinetic resolution (DKR) processes to synthesize enantiomerically enriched α-amino acid derivatives, which are fundamental building blocks for peptides. acs.orgacs.org DKR combines the rapid in-situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Various catalysts have been developed for the DKR of oxazolones, including enzymes, small organic molecules, and metal complexes. acs.org For example, tetrapeptides have been shown to catalyze the methanolytic DKR of oxazolones with high enantioselectivity. acs.org Bifunctional thioureas have also been employed as effective catalysts in these resolutions. researchgate.net The efficiency of the DKR process is influenced by several factors, including the nature of the catalyst, the solvent, and the specific substituents on the oxazolone ring. acs.orgthieme-connect.de

The following table provides examples of catalyst systems used in the dynamic kinetic resolution of 2-phenyloxazol-5(4H)-one derivatives:

| Catalyst Type | Example Catalyst | Substrate Scope | Reference(s) |

| Peptide | Tetrapeptides | Benzylic-substituted oxazolones | acs.org |

| Organocatalyst | Bifunctional Thioureas | Various substituted oxazolones | researchgate.net |

| Enzyme | Candida antarctica lipase (B570770) B | 2-Benzyl-4-substituted-5(4H)-oxazolones | researchgate.net |

Influence of Solvent Polarity on Racemization

The rate of racemization of 2-phenyloxazol-5(4H)-ones is significantly influenced by the polarity of the solvent. In aqueous solutions, the ionization leading to racemization and the hydrolytic ring-opening occur at comparable rates. rsc.org However, in solvents with lower dielectric constants, the rate of ionization, and thus racemization, becomes much faster than the rate of ring opening. rsc.org

Studies on push-pull oxazol-5-(4H)-one derivatives have shown that while the absorption spectra are only slightly dependent on the solvent, the fluorescence spectra exhibit significant positive solvatochromism, indicating a more polar excited state. researchgate.net The non-radiative relaxation process is facilitated by an increase in solvent polarity. researchgate.net This interplay between solvent polarity and the electronic properties of the oxazolone can have implications for its reactivity and the stereochemical outcome of reactions. While non-polar solvents can affect reaction timescales, the precise influence on racemization rates in the context of specific reactions requires careful consideration of the reaction mechanism. caltech.edu

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic tools is employed to probe the molecular framework of 2-phenyloxazol-5(4H)-one. These methods, including FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, offer complementary information crucial for its unambiguous identification and characterization.

Fourier-transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-phenyloxazol-5(4H)-one and its derivatives. The FT-IR spectrum is characterized by several key absorption bands that confirm the presence of the oxazolone core.

The most significant vibrations include the stretching of the cyclic carbonyl group (C=O) of the lactone ring, which typically appears in the range of 1696-1796 cm⁻¹. ut.ac.irnih.gov Another characteristic band is the carbon-nitrogen double bond (C=N) stretching, observed between 1600 cm⁻¹ and 1668 cm⁻¹. ut.ac.ir Additionally, the carbon-carbon double bond (C=C) stretching of the benzylidene group and the phenyl ring is found in the 1585-1605 cm⁻¹ region. Studies on various derivatives show slight shifts in these frequencies depending on the substituents attached to the phenyl rings. For instance, in 4-benzylidene-2-phenyloxazol-5(4H)-one, the C=O and C=N stretching vibrations have been reported at 1794 cm⁻¹ and 1654 cm⁻¹, respectively. ut.ac.ir The presence of electron-withdrawing or donating groups can influence the electronic distribution within the molecule, thereby affecting the vibrational frequencies of these key functional groups. researchgate.net

| Derivative | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 1794 | 1654 | ut.ac.ir |

| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 1285 (lactone) | 1606 | scispace.com |

| 4-(3-Methylbenzylidene)-2-(4-((trifluoromethyl)thio)phenyl)oxazol-5(4H)-one | 1758 | 1656 | |

| General Range | 1696-1796 | 1600-1668 | ut.ac.ir |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for determining the precise molecular structure of 2-phenyloxazol-5(4H)-one derivatives.

In ¹H-NMR spectra, the chemical shifts of protons provide detailed information about their chemical environment. For the parent 4-benzylidene-2-phenyloxazol-5(4H)-one, the vinylic proton (=CH) of the benzylidene group typically appears as a singlet around δ 7.30-7.91 ppm. scispace.comturkjps.org The aromatic protons of the two phenyl rings resonate in the region of δ 7.33-8.37 ppm, often showing complex multiplet patterns. scispace.comturkjps.org

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactone ring is highly deshielded and resonates at approximately δ 168-172 ppm. turkjps.org The carbon of the C=N bond is also found downfield. For example, in 4-benzylidene-2-phenyloxazole-5(4H)-one, key signals have been identified at δ 171.7 (C=O) and δ 168.5 ppm. turkjps.org The chemical shifts of the aromatic carbons provide further confirmation of the structure.

| Compound/Derivative | Nucleus | Solvent | Key Chemical Shifts (δ ppm) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (E1) | ¹H | Acetone-d₆ | 7.30 (s, 1H, =CH), 7.52-8.37 (m, Ar-H) | turkjps.org |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (M1) | ¹H | DMSO | 7.91 (s, 1H, CH), 7.33-7.95 (m, 10H, Ar-H) | scispace.com |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (E1) | ¹³C | Acetone-d₆ | 171.7, 168.5, 130.5-138.6 (aromatic & vinylic C) | turkjps.org |

| Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate (7a) | ¹³C | CDCl₃ | 162.3, 161.2, 155.2 (oxazole ring carbons) | acs.org |

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are used to determine the molecular weight and elemental composition of 2-phenyloxazol-5(4H)-one and its derivatives. These techniques provide crucial confirmation of the synthesized structures.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak is readily observed. For 4-benzylidene-2-phenyloxazol-5(4H)-one (molecular formula C₁₆H₁₁NO₂), the molecular weight is 249.26 g/mol . nist.gov ESI-MS analysis typically shows this compound as a protonated molecule [M+H]⁺ at m/z 250 or a sodium adduct [M+Na]⁺. scispace.comturkjps.org For example, the [M+H]⁺ ion for this compound has been reported at m/z 250.27. turkjps.org

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For instance, in a study of a fluorinated derivative, the calculated [M+Na]⁺ was 403.0676, and the observed value was 403.0654, confirming the proposed structure. rsc.org Analysis of the fragmentation patterns in the mass spectrum can also offer structural insights, revealing characteristic losses of small molecules like CO or fragments of the substituent groups. libretexts.org

| Compound/Derivative | Ionization Method | Ion | m/z (Observed) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (M1) | ESI | [M+H]⁺ | 250 | scispace.com |

| 4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one | ESI | [M+H]⁺ | 266 | scispace.com |

| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | ESI | [M+H]⁺ | 284 | scispace.com |

| 4-(3-Methylbenzylidene)-2-(4-(trifluoromethyl)phenyl)oxazol-5(4H)-one (5B) | MS | [M]⁺ | 331 | |

| 4-(4-Nitrobenzylidene)-2-phenyl-4-phenylsulfonyl)oxazol-5(4H)-one (8B) | MS | [M]⁺ | 344 |

UV-Vis absorption and photoluminescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of 2-phenyloxazol-5(4H)-one derivatives. These compounds often exhibit interesting optical properties due to their extended π-conjugated systems.

The UV-Vis absorption spectra typically show intense bands corresponding to π→π* electronic transitions within the conjugated framework. gexinonline.com The position of the maximum absorption wavelength (λ_max) is sensitive to both the substituents on the aromatic rings and the polarity of the solvent. researchgate.net For example, derivatives have been reported to show strong absorption in the range of 350-480 nm. gexinonline.com A specific triazine-cored oxazolone derivative displayed a single absorption band at approximately 370 nm. gexinonline.comresearchgate.net

Many oxazolone derivatives are also fluorescent, emitting light upon excitation. Their emission maxima are also solvent- and structure-dependent. For instance, 4-(4′-N,N-dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one exhibits an absorption maximum at ~465 nm and an emission maximum at ~522 nm. gexinonline.comgexinonline.com The photophysical properties can be tuned by modifying the molecular structure, making these compounds of interest for applications in materials science.

| Derivative | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |

| 4-(4′-N,N-Dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one | Not specified | ~465 | ~522 | gexinonline.comgexinonline.com |

| General Oxazolone Derivatives | Various | 350-480 | 390-535 | gexinonline.com |

| Triazine-cored Oxazolone (CBOZ (5)) | Chlorobenzene | ~370 | ~438, ~553 | gexinonline.com |

| Methoxy-substituted analogs | Acetonitrile | 380-403 | Not specified |

Theoretical and Computational Chemistry Approaches

To complement experimental findings, theoretical and computational methods are utilized to model the properties of 2-phenyloxazol-5(4H)-one. These approaches provide a deeper understanding of molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For 2-phenyloxazol-5(4H)-one derivatives, DFT calculations are performed to optimize the molecular geometry, predict spectroscopic data, and analyze frontier molecular orbitals (HOMO and LUMO).

DFT studies have been successfully used to calculate the geometric parameters (bond lengths and angles) of oxazolone derivatives, which show good agreement with experimental data obtained from X-ray crystallography. dergipark.org.tr For example, calculations using the B3LYP functional with the 6-311G(d,p) basis set have been employed to optimize molecular structures. dergipark.org.tr

Furthermore, DFT is used to predict electronic properties and spectroscopic behavior. The calculated electronic absorption spectra often correlate well with experimental UV-Vis data. researchgate.net Analysis of the HOMO and LUMO energy levels provides insights into the electronic transitions and the molecule's potential for charge transfer, which is crucial for understanding its photophysical properties and reactivity. dergipark.org.trnih.gov These computational studies are vital for rationalizing experimental observations and for the design of new oxazolone derivatives with tailored properties. bohrium.com

Spectroscopic and Computational Investigations

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules. For 2-phenyloxazol-5(4H)-one and its derivatives, various in silico methods have been employed to elucidate their electronic structure, potential as drug candidates, and reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller energy gap suggests higher reactivity and lower stability. dergipark.org.tr

In a study of a 2-phenyloxazol-5-one derivative, specifically 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)benzylidene]-5-oxazolone, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level were used for analysis. dergipark.org.tr The investigation revealed that the HOMO was primarily located on the N-phenyl and oxazol-5-one fragments, while the LUMO was distributed across the entire molecule except for the crown ether moiety. dergipark.org.tr The calculated energies for the HOMO and LUMO were -5.25 eV and -2.25 eV, respectively, resulting in an energy gap of 3.00 eV. dergipark.org.tr This relatively small energy gap indicates that the molecule is less stable and more reactive. dergipark.org.tr

Another DFT study on the photo-oxidation of oxazole (B20620) derivatives highlighted that the electron density in the HOMO is concentrated around the C=C and C=N double bonds. nih.gov This localization identifies the electron-donor sites that are most susceptible to electrophilic attack. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular chemical stability, with a smaller gap often correlating with higher reactivity. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for a 2-Phenyloxazol-5-one Derivative Data from a study on 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)benzylidene]-5-oxazolone. dergipark.org.tr

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -2.25 |

| Energy Gap (ΔE) | 3.00 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orguni-muenchen.de The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org

For the derivative 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)benzylidene]-5-oxazolone, MEP analysis was performed to complement the FMO studies. dergipark.org.tr In a separate investigation of two other oxazol-5-one derivatives, C20H20N2O2 and C21H22N2O2, MEP surfaces were also simulated using DFT methods. researchgate.net Such analyses help in understanding intermolecular interactions and identifying reactive sites within the molecule. malayajournal.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of 2-phenyloxazol-5(4H)-one have been the subject of numerous docking studies against various biological targets. In one study, new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones were docked against cyclooxygenase (COX-1 and COX-2) and transient receptor potential (TRPA1 and TRPV1) channels to investigate their analgesic and anti-inflammatory potential. nih.gov The compounds showed unsatisfactory binding to COX-2 but displayed higher binding affinities for COX-1, TRPA1, and TRPV1 receptors. nih.gov

In another study, (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-ones were docked into the 50S ribosomal unit of S. aureus. farmaciajournal.com The simulations revealed that the compounds occupied the same binding site as the antibiotic linezolid, with interactions primarily involving alkyl and Pi-Alkyl bonds with residues like ALA157. farmaciajournal.com

Furthermore, 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives were evaluated as potential antidiabetic agents through docking against α-amylase and α-glucosidase enzymes. nih.govacs.org The results indicated that the number of hydroxyl groups could enhance binding affinity, with specific derivatives showing high affinity for either α-amylase or α-glucosidase. nih.govacs.org

Table 2: Selected Molecular Docking Results for 2-Phenyloxazol-5(4H)-one Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones | COX-2 | Binding energies between -3.7 and -3.1 kcal/mol, considered unsatisfactory. nih.gov |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones | TRPA1 & TRPV1 | Showed high binding affinities, suggesting a potential mechanism for analgesic action. nih.gov |

| (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-ones | S. aureus 50S Ribosomal Unit | Displayed interactions with key residues such as ALA157, similar to linezolid. farmaciajournal.com |

| 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-ones | α-Amylase & α-Glucosidase | Derivatives with more hydroxyl groups showed enhanced binding affinity. nih.govacs.org |

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. mdpi.com In silico prediction of these properties, along with drug-likeness, helps to identify candidates with favorable pharmacokinetic profiles early in the discovery process. sdiarticle5.com

Several studies on 2-phenyloxazol-5(4H)-one derivatives have incorporated ADMET and drug-likeness predictions. For a series of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives, predictions were made using models like Lipinski's rule of five via MolSoft and ADMET profiles via admetSAR 2.0. nih.govacs.org The results showed that a derivative with three hydroxyl groups (5e) had the highest drug-likeness score, suggesting good intestinal absorptivity. nih.govresearchgate.net

Similarly, for newly synthesized oxazolone (B7731731) derivatives with potential herbicidal activity, in silico ADME and toxicity studies were conducted using SwissADME and PROTOX-II software. sdiarticle5.com These analyses provide crucial insights into the bioavailability and safety profiles of the compounds. sdiarticle5.com The predictions often assess compliance with Lipinski's rule of five, which states that a drug-like compound generally has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value less than 5. researchgate.net

Table 3: Predicted ADMET and Drug-Likeness Properties for Selected 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one Derivatives nih.govresearchgate.net

| Compound | Property | Predicted Value/Outcome |

|---|---|---|

| 5a-5e | Drug-Likeness (Lipinski's Rule) | All derivatives complied with Lipinski's rule of five. |

| 5e | Drug-Likeness Score | Highest score among the tested derivatives. researchgate.net |

| 5a-5e | AMES Mutagenesis | Predicted to be non-mutagenic. |

| 5a-5e | Acute Oral Toxicity | Predicted as Class III. |

| 5c, 5d, 5e | Androgen Receptor Binding | Predicted to be positive. |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijpbs.net

For heterocyclic compounds similar to oxazolones, such as 4-oxothiazolidines and 5-arylidines, QSAR analyses have been successfully applied to understand their inhibitory activity against enzymes like lipoxygenase. nih.gov These studies often reveal that specific structural features, such as the presence of bulky substituents or an increase in molecular branching, can significantly influence biological activity. nih.gov For a series of 4,6-diaryl-2-pyrimidinamine derivatives, QSAR models were developed using multiple linear regression to identify descriptors that correlate with antibreast cancer activity. ijpbs.net While specific QSAR models for 2-phenyloxazol-5(4H)-one are part of ongoing research, the principles are widely applied to its derivatives to optimize properties like anti-inflammatory or antimicrobial effects. nih.govresearchgate.net The goal is to develop equations that can guide the synthesis of compounds with enhanced efficacy and reduced side effects. researchgate.net

Molecular orbital programs, particularly those utilizing Density Functional Theory (DFT), are instrumental in investigating the mechanisms of chemical reactions. mdpi.comru.nl These programs can calculate the energies of reactants, transition states, and products, allowing for the mapping of a reaction's potential energy surface.

The reactivity of the oxazolone ring has been explored using such methods. For example, a study on the photo-oxidation of oxazole and its derivatives by singlet oxygen employed DFT calculations to map the reaction pathway. nih.gov The calculations showed that the reaction proceeds via a [4+2]-cycloaddition, forming an endoperoxide intermediate. nih.gov The study determined the energy barrier for this pathway to be approximately 57 kJ/mol. nih.gov Such computational investigations are crucial for understanding how the electronic effects of different substituents on the oxazolone core influence the reaction kinetics and mechanism. nih.gov DFT has also been used to explain the regioselectivity in 1,3-dipolar cycloaddition reactions involving related heterocyclic systems, providing insights into the formation of specific isomers. mdpi.com

Applications of 2-Phenyloxazol-5(4H)-one in Medicinal Chemistry and Biological Sciences

The scaffold of 2-phenyloxazol-5(4H)-one, also known as an azlactone, is a versatile starting point for the synthesis of a wide array of biologically active molecules. bohrium.comresearchgate.net Derivatives of this compound have demonstrated a remarkable breadth of pharmacological potential, including antimicrobial, anti-inflammatory, and analgesic properties. bohrium.commdpi.comnih.govresearchgate.net The ease of modification at various positions on the oxazolone ring allows for the fine-tuning of these biological activities, making it a significant area of interest in medicinal chemistry. bohrium.com

Diverse Biological Activities of 2-Phenyloxazol-5(4H)-one Derivatives

The inherent reactivity of the 2-phenyloxazol-5(4H)-one ring system, particularly the exocyclic double bond at the fourth position, serves as a gateway for creating a diverse library of derivatives. mdpi.com These derivatives have been extensively studied and have shown a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anti-virulence activities. mdpi.comnih.govnih.gov

Antimicrobial Properties

Derivatives of 2-phenyloxazol-5(4H)-one have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. bohrium.commdpi.comfarmaciajournal.com The introduction of different substituents on the arylidene moiety linked to the oxazolone core can significantly modulate their antimicrobial potency. researchgate.net

Numerous studies have highlighted the efficacy of 2-phenyloxazol-5(4H)-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 4-arylmethylidene-2-phenyl-5-(4H)-oxazolones have shown significant minimum inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. ajrconline.org Specifically, some derivatives displayed MIC values against B. subtilis ranging from 166.4 to 192.0 µg/50 µL, and against E. coli at concentrations of 160.0 to 182.4 µg/50 µL. ajrconline.org

The substitution pattern on the benzylidene ring plays a crucial role in determining antibacterial potency. researchgate.net For example, the presence of a 3,4,5-trimethoxy group on the benzylidene ring has been shown to enhance antibacterial activity. researchgate.net In another study, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antibacterial properties. mdpi.com Compounds with a 4-methoxy or a 4-nitro substitution on the phenyl ring were found to be particularly potent against a broad spectrum of bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected 2-Phenyloxazol-5(4H)-one Derivatives

| Compound | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones (2a-2e) | Bacillus subtilis | MIC: 166.4 - 192.0 µg/50 µL | ajrconline.org |

| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones (2a, 2c, 2d, 2e) | Escherichia coli | MIC: 160.0 - 182.4 µg/50 µL | ajrconline.org |

| 5(4H)-Oxazolone-based sulfonamide (9b, 4-methoxy) | Gram-positive & Gram-negative bacteria | Promising antibacterial activity | mdpi.com |

| 5(4H)-Oxazolone-based sulfonamide (9f, 4-NO2) | Gram-positive & Gram-negative bacteria | Promising antibacterial activity | mdpi.com |

| 4-(4-Fluorobenzylidene)-2-phenyl-4H-oxazol-5-one | B. subtilis & E. coli | Antibacterial activity | bohrium.com |

Derivatives of 2-phenyloxazol-5(4H)-one have also demonstrated significant antifungal properties. bohrium.commdpi.com For example, certain carbohydrate-containing 4-(4-o-β-d-glucoxybenzylidene)-2-(substituted styryl) oxazol-5-ones have shown good antifungal activity against Aspergillus niger and Candida albicans. ajrconline.org

In a study involving 5(4H)-oxazolone-based sulfonamides, a derivative where the phenyl group was replaced by a naphthyl group (compound 9h) exhibited the highest antifungal activity against Aspergillus niger and Candida albicans, with MIC values of 8 and 4 µg/mL, respectively. mdpi.com Another compound in the same series (9c) showed moderate antifungal activity with MICs of 8 and 4 µg/mL against the same fungi. mdpi.comnih.gov This highlights how structural modifications can selectively enhance antifungal potency.

Table 2: Antifungal Activity of Selected 2-Phenyloxazol-5(4H)-one Derivatives

| Compound | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| 5(4H)-Oxazolone-based sulfonamide (9h) | Aspergillus niger | 8 | mdpi.com |

| 5(4H)-Oxazolone-based sulfonamide (9h) | Candida albicans | 4 | mdpi.com |

| 5(4H)-Oxazolone-based sulfonamide (9c) | Aspergillus niger | 8 | mdpi.comnih.gov |

| 5(4H)-Oxazolone-based sulfonamide (9c) | Candida albicans | 4 | mdpi.comnih.gov |

Beyond direct antimicrobial action, some 2-phenyloxazol-5(4H)-one derivatives have been shown to possess anti-virulence and anti-quorum sensing (QS) activities. mdpi.comnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, often regulating virulence factors. mdpi.comdntb.gov.ua

A study on 5(4H)-oxazolone-based sulfonamides found that the most potent antibacterial compounds (9a, 9b, and 9f) also exhibited anti-virulence properties against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comresearchgate.net These compounds were able to reduce biofilm formation and diminish the production of virulence factors in both pathogens. mdpi.comresearchgate.net In silico studies suggested that these derivatives could bind to and inhibit QS receptors, providing a potential mechanism for their anti-virulence effects. mdpi.comnih.govresearchgate.net This approach of targeting virulence rather than bacterial growth is a promising strategy to combat antimicrobial resistance. dntb.gov.ua

Anti-inflammatory Effects and Analgesic Activity

Derivatives of 2-phenyloxazol-5(4H)-one have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov The structural features of these compounds allow them to interact with key enzymes involved in the inflammatory cascade. nih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Several 2-phenyloxazol-5(4H)-one derivatives have been designed and evaluated for their ability to inhibit these enzymes. nih.govresearchgate.net For instance, oxazolone derivatives bearing a sulfonamide moiety have shown notable COX-2 inhibitory activity. nih.gov This is significant as selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Docking studies have been employed to understand the interaction of these derivatives with COX enzymes. researchgate.net While some synthesized oxazol-5(4H)-ones did not show strong binding affinity for the COX-2 isoform in one study, others have been identified as potent inhibitors. nih.gov For example, a series of 4-(arylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-ones exhibited good inhibition of the COX-2 enzyme, with some derivatives showing better activity than the standard drug, celecoxib. nih.gov These findings underscore the potential of the 2-phenyloxazol-5(4H)-one scaffold in the development of new anti-inflammatory agents.

Applications in Medicinal Chemistry and Biological Sciences

Diverse Biological Activities of 2-Phenyloxazol-5(4H)-one Derivatives

Anti-inflammatory Effects and Analgesic Activity

Antagonism of TRPA1 or TRPV1 Calcium Channels

Transient Receptor Potential (TRP) channels, specifically TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1), are crucial ion channels involved in pain and inflammation pathways. mdpi.com The antagonism of these channels presents a promising strategy for developing novel analgesics. Molecular docking studies have been performed on 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one derivatives to investigate their potential interaction with TRPA1 and TRPV1. nih.gov

The results of these computational analyses, expressed as binding energies, suggest that the oxazol-5(4H)-one derivatives could possess a greater potency than some standard inhibitors. nih.gov For instance, the predicted binding energies for these derivatives were lower than those of the known TRPA1 inhibitors HC-030031 and A-967079, and the TRPV1 antagonist capsazepine. nih.gov This indicates a potentially strong inhibitory interaction with these pain receptors. nih.gov Furthermore, research into dual antagonists has identified oxazole-containing structures, such as SZV-1287 (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime), as potent inhibitors of both TRPA1 and TRPV1 ion channels. nih.gov

| Compound | Target Channel | Binding Energy (kcal/mol) | Positive Control | Control Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Oxazolone (B7731731) Derivatives | TRPA1 | Lower than controls | HC-030031 | Not specified |

| Oxazolone Derivatives | TRPA1 | Lower than controls | A-967079 | Not specified |

| Oxazolone Derivatives | TRPV1 | Lower than controls | Capsazepine | Not specified |

Anticancer Properties and Cytotoxicity

The oxazolone core is a recurring motif in compounds investigated for their potential in cancer therapy. mdpi.com Derivatives of 2-phenyloxazol-5(4H)-one have demonstrated a variety of anticancer activities through multiple mechanisms. mdpi.comsemanticscholar.org

Induction of Apoptosis (e.g., Caspases 3 and 7 Activation)

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A key mechanism in apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 and caspase-7 being central executioner caspases. ekb.egnih.gov Studies have shown that derivatives of 2-phenyloxazol-5(4H)-one can induce apoptosis in cancer cells. For example, derivatives of 2-[(E)-styryl]oxazol-5(4H)-one were found to trigger apoptosis in human hepatoma PLC/PRF/5 cells. biorxiv.org The activation of caspase-3 is considered a crucial step for the efficient induction of apoptosis. nih.gov Research on other heterocyclic compounds has demonstrated that the apoptotic process can involve the activation of caspases 7, 8, 9, and 10, indicating that both intrinsic and extrinsic pathways may be targeted. mdpi.com

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of cancer is uncontrolled cell proliferation. Several derivatives of 2-phenyloxazol-5(4H)-one have been shown to inhibit the growth of various cancer cell lines. researchgate.net For instance, (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been noted for its potential to inhibit cancer cell proliferation. In a comprehensive screening by the National Cancer Institute (NCI), numerous 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives, synthesized from substituted-2-phenyloxazol-5(4H)-one, were evaluated for their anticancer activity. researchgate.net

Furthermore, a series of new pyrazole-based oxazolone derivatives were synthesized and tested for their antiproliferative effects against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. researchgate.net One of the most potent compounds identified was a triazinone derivative, which exhibited significant inhibitory activity against both cell lines, with IC₅₀ values of 8.37 ± 0.5 µM for HCT116 and 3.81 ± 0.2 µM for MCF7. researchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Triazinone derivative 13 | HCT116 (Colon Carcinoma) | 8.37 ± 0.5 | Doxorubicin | 5.23 ± 0.3 |

| MCF7 (Breast Cancer) | 3.81 ± 0.2 | 4.17 ± 0.2 |

Inhibition of Urokinase-type Plasminogen Activator

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer invasion and metastasis by breaking down the extracellular matrix. nih.govnih.gov Inhibition of uPA is therefore a key target in anticancer drug development. A novel and potent inhibitor of uPA, identified as UK122, was derived from a 4-oxazolidinone (B12829736) scaffold. researchgate.net This compound, 4-[(5-Oxo-2-Phenyl-4(5H)-Oxazolylidene)Methyl]-BenzenecarboxiMidamide, demonstrated high potency and selectivity for uPA. researchgate.net

In cell-free enzymatic assays, UK122 exhibited an IC₅₀ of 0.2 µM against uPA. researchgate.net It showed significantly less activity against other proteases, with IC₅₀ values greater than 100 µM for tissue plasminogen activator (tPA), plasmin, and thrombin, indicating a selectivity of at least 500-fold for uPA. researchgate.net This high specificity suggests that such derivatives could effectively inhibit cancer cell migration and invasion without broadly interfering with other physiological processes. researchgate.net

Inhibition of Oncological Protein Kinases

Protein kinases are enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Predictive and similarity studies have suggested that 2-phenyloxazol-5(4H)-one derivatives have the potential to inhibit oncologically relevant protein kinases, such as PDGF-R (Platelet-Derived Growth Factor Receptor) and FAK2 (Focal Adhesion Kinase 2). semanticscholar.orgnih.gov

Further research has focused on synthesizing derivatives as inhibitors for specific kinases. For example, 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been investigated as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and Cdc2-like kinases (CLKs). sciforum.net Additionally, 5-oxo-imidazoline derivatives, which are synthesized from 4-benzylidene-2-phenyloxazol-5-one precursors, have been evaluated as potent inhibitors of Polo-Like Kinase 1 (PLK1), an important enzyme in cell cycle regulation. samipubco.com

Immunomodulatory Effects

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate immune responses, known as immunomodulators, are of great therapeutic interest. Various derivatives of 2-phenyloxazol-5(4H)-one have been reported to possess immunomodulatory properties. mdpi.comsmolecule.comscispace.com

Specifically, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been described as a potent immunomodulator. researchgate.net Research has highlighted that selected oxazolone derivatives can influence immune functions, suggesting their potential application in conditions where the immune response is dysregulated. scispace.com These findings open avenues for the development of novel agents that can harness the immune system for therapeutic benefit. mdpi.com

Antidiabetic Potential

Derivatives of 2-phenyloxazol-5(4H)-one, also known as azlactones, have emerged as significant pharmacophores in the exploration of new antidiabetic agents. acs.orgresearchgate.netmodernscientificpress.com Research has focused on their ability to mitigate hyperglycemia, a hallmark of diabetes mellitus, through various mechanisms. nih.govnih.gov One of the primary therapeutic strategies for managing type 2 diabetes is the reduction of postprandial hyperglycemia, which can be achieved by inhibiting carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net

Alpha-amylase and Alpha-glucosidase Inhibition

A key approach to controlling blood sugar levels involves inhibiting the enzymes α-amylase and α-glucosidase. acs.org These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. researchgate.netnih.gov By slowing this process, the rate of glucose absorption into the bloodstream is reduced. nih.gov

Studies on a series of synthetic 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives have demonstrated their potential as inhibitors of these enzymes. acs.orgnih.govnih.gov In one study, five derivatives were tested, showing moderate to good inhibition of α-amylase, with IC₅₀ values ranging from 0.15 ± 0.02 mM to 2.63 ± 0.70 mM. nih.gov The derivative designated as 5e (4-(2,3,4-trihydroxybenzylidene)-2-phenyloxazol-5(4H)-one) was identified as the most potent α-amylase inhibitor. researchgate.netnih.govnih.gov Conversely, derivative 5b (4-(4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one) displayed the highest inhibitory activity against the α-glucosidase enzyme. researchgate.netnih.govnih.gov Kinetic studies revealed that these inhibitions followed a mixed inhibition pattern. nih.govnih.gov The research suggests that increasing the number of hydroxyl groups on the structure may enhance the inhibitory activity. acs.orgresearchgate.netnih.gov

Inhibitory Activity of 2-Phenyloxazol-5(4H)-one Derivatives on α-Amylase and α-Glucosidase

This table summarizes the in vitro inhibitory concentrations (IC₅₀) of various 2-phenyloxazol-5(4H)-one derivatives against key diabetic enzyme targets, compared to the standard drug Acarbose.

| Compound | Target Enzyme | IC₅₀ Value (mM) | Standard Drug | Standard Drug IC₅₀ (mM) | Reference |

|---|---|---|---|---|---|

| Derivative 5e (4-(2,3,4-trihydroxybenzylidene)-2-phenyloxazol-5(4H)-one) | α-Amylase | 0.15 ± 0.02 | Acarbose | 0.14 ± 0.01 | nih.gov |

| Derivative 5b (4-(4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one) | α-Glucosidase | 0.17 ± 0.02 | Acarbose | 0.13 ± 0.01 | nih.gov |

| Other Derivatives (unspecified) | α-Amylase | up to 2.63 ± 0.70 | Acarbose | 0.14 ± 0.01 | nih.gov |

Protein Glycation Inhibitory Activity

Protein glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of Advanced Glycation End-products (AGEs). researchgate.net The accumulation of AGEs is implicated in the long-term complications of diabetes. Therefore, inhibiting this process is a valuable therapeutic strategy. researchgate.net

Derivatives of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one have been evaluated for their ability to inhibit protein glycation. acs.orgnih.govresearchgate.net In these assays, Bovine Serum Albumin (BSA) is incubated with fructose (B13574) to induce glycation, and the inhibitory effect of the test compounds is measured. nih.gov Research has shown that derivative 5e (4-(2,3,4-trihydroxybenzylidene)-2-phenyloxazol-5(4H)-one) demonstrates strong inhibitory activity, particularly at higher concentrations, even surpassing the standard inhibitor, quercetin. researchgate.netnih.govnih.gov

Protein Glycation Inhibitory Activity

This table presents the findings on the protein glycation inhibitory potential of a notable 2-phenyloxazol-5(4H)-one derivative in comparison to a standard inhibitor.

| Compound | Finding | Standard | Reference |

|---|---|---|---|

| Derivative 5e (4-(2,3,4-trihydroxybenzylidene)-2-phenyloxazol-5(4H)-one) | Demonstrated strong inhibition at higher concentrations, surpassing the standard. | Quercetin | nih.govnih.gov |

Glucose Uptake by Yeast Cell Assay

Enhancing glucose uptake into cells is another critical mechanism for managing diabetes. The yeast cell assay serves as a simple in-vitro model to screen for compounds that can promote glucose transport across the cell membrane. researchgate.netscielo.br The assay measures the amount of glucose remaining in a medium after incubation with yeast cells and the test compound. scielo.br

Studies have utilized this assay to assess the potential of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives to facilitate glucose uptake. acs.orgresearchgate.netnih.gov The results indicated that these compounds can improve the absorption of glucose by yeast cells. nih.gov Among the tested derivatives, 5e (4-(2,3,4-trihydroxybenzylidene)-2-phenyloxazol-5(4H)-one) showed the maximum potential to transport glucose across the cell membrane of Saccharomyces cerevisiae. researchgate.netnih.govnih.gov This suggests that these oxazolone derivatives may have a therapeutic effect by enhancing glucose utilization. researchgate.net

Enzyme Inhibition Studies (General)

Beyond their antidiabetic potential, 2-phenyloxazol-5(4H)-one and its derivatives have been investigated for their ability to inhibit a range of other enzymes, highlighting their broad biological activity. nih.govdntb.gov.ua

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. researchgate.net Its inhibition is of interest for treating skin hyperpigmentation disorders and is also relevant in the food industry to prevent browning. researchgate.netresearchgate.net Oxazolone derivatives have been identified as potent tyrosinase inhibitors. modernscientificpress.comulisboa.ptoup.com

A series of synthesized oxazolone derivatives demonstrated excellent in vitro tyrosinase inhibitory properties, with IC₅₀ values ranging from 1.23 ± 0.37 µM to 17.73 ± 2.69 µM. researchgate.net Several of these compounds were found to be more active than the standard inhibitors, L-mimosine (IC₅₀ = 3.68 ± 0.02 µM) and kojic acid (IC₅₀ = 16.67 ± 0.52 µM). researchgate.net The most active compound in one study was (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one), which bears a cinnamoyl residue at the C-4 position and has an IC₅₀ of 1.23 ± 0.37 µM. researchgate.net Structure-activity relationship studies reveal that substitutions at the C-2 and C-4 positions of the oxazolone ring are crucial for the inhibitory activity. researchgate.netoup.com

Tyrosinase Inhibitory Activity of Oxazolone Derivatives

This table displays the half-maximal inhibitory concentration (IC₅₀) values for various oxazolone derivatives against tyrosinase, with kojic acid and L-mimosine as reference standards.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) | 1.23 ± 0.37 | researchgate.net |

| Compound 4 | 3.11 ± 0.95 | researchgate.net |

| Compound 5 | 3.51 ± 0.25 | researchgate.net |

| Compound 6 | 3.23 ± 0.66 | researchgate.net |

| Compound 8 | 2.15 ± 0.75 | researchgate.net |

| L-mimosine (Standard) | 3.68 ± 0.02 | researchgate.net |

| Kojic acid (Standard) | 16.67 ± 0.52 | researchgate.net |

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway through the metabolism of arachidonic acid. researchgate.net Inhibition of these enzymes is a target for anti-inflammatory therapies. nih.gov Certain derivatives of 2-phenyloxazol-5(4H)-one have been shown to be effective lipoxygenase inhibitors. nih.govresearchgate.net

In a study of 4-substituted-2-phenyloxazol-5(4H)-ones and their corresponding benzamides, several compounds showed potent activity. nih.govnih.gov The most potent lipoxygenase inhibitor identified was a bisbenzamide derivative, with an IC₅₀ value of 41 µM. nih.govnih.govresearchgate.net The study also noted that replacing a thienyl group in the structure with a phenyl ring led to reduced biological activity, indicating the importance of specific structural features for potent inhibition. nih.govnih.gov

Lipoxygenase Inhibitory Activity of Oxazolone Derivatives

This table details the half-maximal inhibitory concentration (IC₅₀) of a potent benzamide (B126) derivative of 2-phenyloxazol-5(4H)-one against lipoxygenase.

| Compound Type | Most Potent Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzamide derivative of 2-phenyloxazol-5(4H)-one | Bisbenzamide derivative 4c | 41 | nih.govnih.gov |

Trypsin-Induced Proteolysis Inhibition

Certain derivatives of 2-phenyloxazol-5(4H)-one have been investigated for their ability to inhibit trypsin, a serine protease. One study reported that specific benzamide derivatives of 4-substituted-2-phenyloxazol-5(4H)-ones were strong inhibitors of trypsin-induced proteolysis. nih.gov This inhibitory action highlights the potential of these compounds in therapeutic areas where excessive trypsin activity is implicated.

Antioxidant Properties

The antioxidant potential of 2-phenyloxazol-5(4H)-one derivatives has been a significant area of research. scispace.comturkjps.org These compounds can neutralize free radicals, which are implicated in various disease processes. turkjps.org

DPPH and Hydroxy Radical Scavenging Methods

The antioxidant capacity of 2-phenyloxazol-5(4H)-one derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging methods. scispace.com In one study, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and tested for their antioxidant activity. scispace.com Notably, compounds M3 and M5 demonstrated significant DPPH radical scavenging activity, with inhibitions of 88% and 85.7% respectively, at a concentration of 40 µg/mL. scispace.com Another study on 4-substituted-2-phenyloxazol-5(4H)-ones found that derivatives 2a and 2c were potent inhibitors of lipid peroxidation. nih.gov

Table 1: Antioxidant Activity of Selected 2-Phenyloxazol-5(4H)-one Derivatives

| Compound | Concentration | % DPPH Inhibition |

|---|---|---|

| M3 | 40 µg/mL | 88% |

| M5 | 40 µg/mL | 85.7% |

This table presents the percentage of DPPH radical inhibition by compounds M3 and M5 at a specific concentration, as reported in a study on their antioxidant potential. scispace.com

Structure-Activity Relationships (SAR) and Pharmacophore Development

Understanding the relationship between the chemical structure of 2-phenyloxazol-5(4H)-one derivatives and their biological activity is crucial for designing more potent and selective compounds.